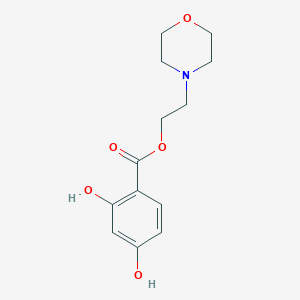![molecular formula C21H24N2O2S2 B11650729 12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11650729.png)
12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This complex compound has a fascinating structure, combining elements from various chemical families. Its IUPAC name is 12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one . Let’s break down its components:
12,12-dimethyl: Indicates two methyl groups attached to the 12th carbon atom.
4-(4-methylphenyl): Refers to a phenyl ring with a methyl group at the 4th position.
5-propylsulfanyl: Describes a sulfur atom bonded to a propyl group (three carbon atoms).
11-oxa-8-thia: Implies an oxygen atom (oxa) and a sulfur atom (thia) in the ring system.
4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: Represents the fused tricyclic ring system.
準備方法
Unfortunately, specific synthetic routes and industrial production methods for this compound are not widely documented. researchers often use multistep organic synthesis to construct complex molecules like this one. It likely involves reactions such as cyclization, sulfide formation, and ring closure.
化学反応の分析
The compound may undergo various reactions:
Oxidation: Oxidative processes could modify the sulfur or nitrogen atoms.
Reduction: Reduction reactions might target functional groups.
Substitution: Substituting groups on the aromatic ring or the sulfur atom. Common reagents and conditions depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.
科学的研究の応用
Researchers explore this compound’s applications across disciplines:
Chemistry: As a synthetic target for novel reactions.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Assessing potential therapeutic effects.
Industry: Developing new materials or catalysts.
作用機序
The compound’s mechanism of action remains an open question. It likely interacts with biological targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
Remember that this compound’s uniqueness lies in its intricate fusion of rings and diverse functional groups
特性
分子式 |
C21H24N2O2S2 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC名 |
12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C21H24N2O2S2/c1-5-10-26-20-22-18-17(15-11-21(3,4)25-12-16(15)27-18)19(24)23(20)14-8-6-13(2)7-9-14/h6-9H,5,10-12H2,1-4H3 |
InChIキー |
BLUWTSIRDQPYDV-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline](/img/structure/B11650650.png)
![N-[(2E,5Z)-5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11650656.png)

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11650671.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650675.png)
![[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether](/img/structure/B11650680.png)

![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11650688.png)
![4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B11650693.png)
![5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11650720.png)
![11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650723.png)
![7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl diethylcarbamodithioate](/img/structure/B11650725.png)
![N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B11650730.png)
![2-(4-{(E)-[1-(1,3-benzodioxol-5-yl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}phenoxy)propanoic acid](/img/structure/B11650738.png)
